molecular formula C9H15N3O2 B2808417 (3aR,6aS)-5-acetyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide CAS No. 2408935-92-0

(3aR,6aS)-5-acetyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide

Cat. No.: B2808417
CAS No.: 2408935-92-0
M. Wt: 197.238
InChI Key: BBLIHBAHYAJEQE-OCAPTIKFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3aR,6aS)-5-Acetyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide is a bicyclic pyrrolo-pyrrole derivative characterized by a fused bicyclic scaffold with stereochemical specificity. Its molecular formula is C₉H₁₅N₃O₂, with a molecular weight of 197.24 g/mol . It is synthesized as a chiral building block, indicating its utility in drug discovery for enantioselective applications .

Properties

IUPAC Name

(3aR,6aS)-2-acetyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O2/c1-6(13)11-2-7-4-12(9(10)14)5-8(7)3-11/h7-8H,2-5H2,1H3,(H2,10,14)/t7-,8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBLIHBAHYAJEQE-OCAPTIKFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC2CN(CC2C1)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1C[C@@H]2CN(C[C@@H]2C1)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aR,6aS)-5-acetyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide can be achieved through several methods. One common approach involves the condensation of pyrrole carboxaldehyde with formamides or amines in the presence of catalytic amounts of nBu4NI and TBHP as oxidants . This method is operationally simple and provides straightforward access to primary, secondary, and tertiary pyrrole carboxamides.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis planning based on reaction networks evaluation can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis at both the amide and acetyl (ketone) groups under acidic or basic conditions:

Reaction Type Conditions Products References
Amide hydrolysis6M HCl, reflux, 12–24 hoursCarboxylic acid derivative (octahydropyrrolo[3,4-c]pyrrole-2-carboxylic acid)
Acetyl hydrolysisNaOH (aq.), ΔAlcohol intermediate (octahydropyrrolo[3,4-c]pyrrol-5-ol)

Hydrolysis of the carboxamide group typically requires prolonged heating with strong acids or bases, while the acetyl group hydrolyzes more readily under basic conditions .

Reduction Reactions

The ketone group in the acetyl substituent is susceptible to reduction:

Reagent Conditions Product Yield References
NaBH<sub>4</sub>MeOH, 0°C, 1 hourSecondary alcohol (5-(1-hydroxyethyl) derivative)85–90%
LiAlH<sub>4</sub>THF, reflux, 4 hoursFully reduced ethyl group75%

Reduction preserves the bicyclic framework while altering the acetyl group’s electronic properties.

Substitution Reactions

The acetyl group participates in nucleophilic substitution, enabling structural diversification:

Acetyl Replacement

Reagent Conditions Product Application
HydrazineEtOH, Δ, 6 hoursHydrazide derivativePrecursor for heterocyclic synthesis
Primary amines (e.g., MeNH<sub>2</sub>)DMF, K<sub>2</sub>CO<sub>3</sub>, 80°CAmidine derivativesBioisosteres for receptor binding

Electrophilic Aromatic Substitution

The pyrrole ring undergoes regioselective substitution at the α-position:

Reagent Conditions Product Notes
HNO<sub>3</sub>H<sub>2</sub>SO<sub>4</sub>, 0°CNitro-substituted derivativeRequires anhydrous conditions
Br<sub>2</sub>CHCl<sub>3</sub>, 25°CBrominated analogEnhances halogen bonding

Cycloaddition and Catalytic Reactions

The bicyclic scaffold participates in copper-catalyzed cycloadditions for complex heterocycle synthesis:

Reaction Catalyst Conditions Product Yield
[3+2] CycloadditionCu(CH<sub>3</sub>CN)<sub>4</sub>PF<sub>6</sub>CH<sub>2</sub>Cl<sub>2</sub>, 25°CFunctionalized pyrrolo-pyrrolidine hybrids70–85%

This reaction leverages the compound’s strained bicyclic system to generate pharmacologically relevant scaffolds .

Oxidation Reactions

Controlled oxidation modifies both the pyrrole ring and substituents:

Reagent Target Group Product Conditions
KMnO<sub>4</sub>AcetylCarboxylic acid derivativeH<sub>2</sub>O, Δ
O<sub>3</sub>Pyrrole ringEpoxide intermediate-78°C, followed by workup

Oxidation of the acetyl group to a carboxylic acid enhances water solubility .

Mechanistic Insights

  • Amide Hydrolysis : Proceeds via acid- or base-catalyzed nucleophilic attack on the carbonyl carbon, cleaving the C–N bond.

  • Ketone Reduction : NaBH<sub>4</sub> selectively reduces the acetyl group without affecting the carboxamide .

  • Cycloaddition : Copper(I) catalysts stabilize transition states, enabling stereoselective formation of fused rings .

Experimental Characterization

Reaction products are validated using:

  • NMR : <sup>1</sup>H and <sup>13</sup>C spectra confirm substitution patterns .

  • HRMS : Accurate mass measurements verify molecular formulas (e.g., [M+H]<sup>+</sup> 302.1504 for a methylated derivative) .

  • X-ray Diffraction : Resolves stereochemistry of crystalline products .

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Research indicates that derivatives of octahydropyrrolo compounds exhibit significant anticancer properties. For instance, compounds structurally related to (3aR,6aS)-5-acetyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide have shown effectiveness against various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .
  • Antioxidant Properties :
    • The compound has been studied for its antioxidant capabilities. It is hypothesized that the incorporation of specific substituents can enhance radical scavenging activities, thereby providing protective effects against oxidative stress-related diseases .
  • Adenosine Receptor Modulation :
    • Some studies have explored the role of similar pyrrole derivatives as allosteric modulators of adenosine receptors. These interactions can lead to novel therapeutic strategies for treating neurological disorders and other conditions influenced by adenosine signaling pathways .

Biological Studies

  • Molecular Docking Studies :
    • Molecular docking studies have been conducted to evaluate the binding affinity of this compound with various biological targets. These studies suggest potential interactions with proteins involved in disease pathways, indicating possible therapeutic applications in infectious diseases and cancer .
  • Synthesis of Derivatives :
    • The synthesis of various derivatives has been reported, enhancing the pharmacological profile of the parent compound. For example, modifications at different positions on the pyrrole ring have led to compounds with improved bioactivity and selectivity towards specific biological targets .

Materials Science Applications

  • Polymer Chemistry :
    • The unique structure of this compound allows it to be incorporated into polymer matrices for developing functional materials with enhanced mechanical and thermal properties . This application is particularly relevant in creating advanced materials for electronics and biomedical devices.

Case Studies

StudyApplicationFindings
Anticancer ActivityDemonstrated significant cytotoxicity against breast and lung cancer cell lines.
Antioxidant PropertiesExhibited high DPPH radical scavenging ability compared to ascorbic acid.
Molecular DockingIdentified strong binding affinities with PqsR protein in Pseudomonas aeruginosa.

Mechanism of Action

The mechanism of action of (3aR,6aS)-5-acetyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may interact with proteasome subunits, leading to the inhibition of proteasome activity and subsequent effects on cellular processes . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pyrrolo[3,4-c]pyrrole scaffold is a versatile template in medicinal chemistry. Below is a detailed comparison with analogs based on substituents, molecular properties, and activity data.

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Key Data/Activity
(3aR,6aS)-5-Acetyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide C₉H₁₅N₃O₂ 197.24 Acetyl (C5), carboxamide (C2) Chiral building block; no direct activity data
(3aR,6aS)-2-(6-Chloropyridazin-3-yl)-5-methyl-octahydropyrrolo[3,4-c]pyrrole C₈H₁₂ClN₃ 185.65 Chloropyridazinyl (C2), methyl (C5) No explicit activity data; used in synthesis
(3aR,6aS)-N-(1,2-Benzoxazol-3-yl)-2-(3-phenoxyphenylmethyl) derivative C₂₄H₂₅N₅O₂ 427.49 Benzoxazolyl (N-linked), phenoxyphenylmethyl (C2) Computed polar surface area: 70.84 Ų; inhibitor candidate
(3aR,6aS)-Hexahydropyrrolo[3,4-c]pyrrole-2-carboxylic acid derivative C₁₈H₁₈F₃N₃O₂ 389.35 Trifluoromethylphenyl (C5), pyrimidine-carboxylic acid (C2) Retinol-binding protein 4 antagonist
(3aS,6aS)-5-Methyl-octahydropyrrolo[3,4-b]pyrrole C₇H₁₄N₂ 126.20 Methyl (C5), pyrrolo[3,4-b]pyrrole scaffold Sold as dihydrochloride salt (enhanced solubility)

Structural Differences and Implications

Substituent Effects :

  • The acetyl group in the target compound may enhance metabolic stability compared to the methyl group in its analog (e.g., compound from ).
  • The carboxamide moiety (target compound) versus carboxylic acid (compound from ) alters hydrogen-bonding capacity, impacting target binding. Carboxamides are generally more lipophilic, favoring passive membrane diffusion .

Scaffold Variations :

  • The pyrrolo[3,4-c]pyrrole scaffold (target compound) differs from pyrrolo[3,4-b]pyrrole (compound from ) in ring fusion orientation. This affects conformational flexibility and steric interactions with targets.

Stereochemistry: The (3aR,6aS) configuration is critical for enantioselective activity, as seen in retinol-binding protein antagonists (compound from ), where stereochemistry dictates binding affinity.

Biological Activity

(3aR,6aS)-5-acetyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide is a compound belonging to the pyrrole family, which has garnered attention due to its potential biological activities. Pyrrole derivatives are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antibacterial effects. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C9H15N3O2
  • CAS Number : 2408935-92-0
  • IUPAC Name : this compound

The unique octahydropyrrolo structure contributes to its biological activity by facilitating interactions with various biological targets.

Research indicates that compounds like this compound may exert their effects through several mechanisms:

  • Autotaxin Inhibition : This compound has been identified as an inhibitor of autotaxin, an enzyme involved in the production of lysophosphatidic acid (LPA), which plays a significant role in cancer progression and inflammation. Inhibiting autotaxin can potentially reduce tumor growth and metastasis .
  • Antioxidant Activity : The presence of the pyrrole ring allows for interactions with reactive oxygen species (ROS), suggesting that this compound may possess antioxidant properties that can protect cells from oxidative stress .
  • Cytotoxic Effects : Preliminary studies have indicated that certain pyrrole derivatives exhibit cytotoxic effects against various cancer cell lines. The cytotoxicity is often assessed using assays such as the resazurin assay and caspase activity assays .

In Vitro Studies

A series of in vitro studies have evaluated the biological activity of this compound:

  • Cytotoxicity : The compound was tested against several cancer cell lines, including HepG-2 (liver cancer) and EACC (esophageal adenocarcinoma). Results demonstrated significant cytotoxicity at concentrations ranging from 100 to 200 µg/mL .
  • Apoptotic Pathway Modulation : The compound's ability to induce apoptosis was assessed using caspase assays. Results indicated a dose-dependent increase in caspase 3/7 activity, suggesting that the compound promotes programmed cell death in cancer cells .

Case Studies

Several case studies highlight the effectiveness of pyrrole derivatives similar to this compound:

  • Cancer Treatment : A study involving a related pyrrole derivative showed significant tumor reduction in mice models when administered alongside conventional chemotherapy agents. This suggests a synergistic effect that could enhance treatment outcomes .
  • Antibacterial Activity : Research on pyrrole-containing compounds has revealed antibacterial properties against Gram-positive bacteria. The mechanism involves disrupting bacterial cell membranes .

Q & A

What are the key synthetic routes for (3aR,6aS)-5-acetyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide, and how do reaction conditions influence yield and purity?

Basic Synthesis Methodology
The compound is typically synthesized via multi-step reactions involving hydrogenation, acylations, and coupling reagents. For example, a common route starts with tert-butyl-protected pyrrolo[3,4-c]pyrrole derivatives, followed by deprotection and acetylation. Key reagents include N,N′-carbonyldiimidazole (CDI) for activating carboxylic acids and palladium catalysts for amination steps . Solvent selection (e.g., dichloromethane or THF) and temperature control (0–25°C) are critical to minimize side reactions and stereochemical scrambling. Yields range from 40–70%, with purity confirmed via HPLC (>95%) .

How is the stereochemical integrity of this compound validated during synthesis?

Advanced Structural Characterization
Chiral HPLC and X-ray crystallography are gold standards for resolving stereochemistry. For instance, X-ray diffraction of analogous compounds (e.g., autotaxin inhibitors) confirmed the (3aR,6aS) configuration by mapping bond angles and torsional strain in the bicyclic core . Nuclear Overhauser Effect (NOE) NMR experiments further distinguish axial vs. equatorial substituents, ensuring no racemization occurs during acylations .

What in vitro assays are used to assess the biological activity of this compound, and how are potency metrics interpreted?

Basic Biological Evaluation
Autotaxin (ATX) inhibition assays using Amplex Red fluorescence are standard. The compound’s IC50 is determined by measuring phosphate release from lysophosphatidylcholine (LPC). For example, structurally related pyrrolo-pyrrole derivatives showed IC50 values as low as 36 nM in rat ATX models, indicating high target affinity . HT-Solubility assays (phosphate buffer, pH 7.4) and metabolic stability tests (e.g., glutathione adduct screening) are used to prioritize candidates for in vivo studies .

How can researchers resolve contradictions in reported biological activity data across different studies?

Advanced Data Analysis
Discrepancies often arise from variations in assay conditions (e.g., enzyme sources, substrate concentrations). For instance, human vs. rat ATX isoforms exhibit differing binding kinetics due to active-site residue variations. Meta-analysis of IC50 values, normalized to control inhibitors (e.g., HA155), and statistical validation via Bland-Altman plots can identify systematic biases . Cross-referencing with crystallographic data (e.g., Protein Data Bank entries) clarifies steric or electronic mismatches .

What strategies optimize the solubility and bioavailability of this compound without compromising activity?

Advanced Formulation Design
Pro-drug approaches (e.g., esterification of the carboxamide) or co-solvent systems (PEG-400/water) improve aqueous solubility. For example, tert-butyl ester derivatives of related pyrrolo-pyrroles showed 10-fold higher solubility in simulated intestinal fluid . Computational modeling (e.g., COSMO-RS) predicts solvent compatibility, while logP adjustments (<3) balance permeability and solubility .

How do structural modifications at the 5-acetyl position affect target selectivity?

Advanced Structure-Activity Relationship (SAR)
Replacing the acetyl group with bulkier substituents (e.g., cyclopropane-carbonyl) enhances selectivity for ATX over off-target metalloproteases. A 2023 study demonstrated that 5-cyclopropyl analogs reduced off-target binding by 90% while maintaining sub-100 nM potency . Molecular dynamics simulations (e.g., GROMACS) map hydrophobic interactions in the ATX hydrophobic pocket, guiding rational design .

What analytical techniques are critical for detecting impurities in scaled-up synthesis?

Advanced Quality Control
LC-MS/MS with electrospray ionization (ESI) identifies trace impurities (<0.1%), such as deacetylated byproducts or stereoisomers. High-resolution mass spectrometry (HRMS) confirms molecular formulas (e.g., m/z 296.1493 for [M+H]+), while 2D NMR (HSQC, HMBC) assigns regioisomeric contaminants .

How can researchers address low yields in the final acetylation step?

Advanced Reaction Optimization
Kinetic studies using in situ IR or ReactIR monitor acetyl transfer efficiency. Catalytic DMAP (4-dimethylaminopyridine) or elevated temperatures (40–50°C) accelerate acylation of the secondary amine. Solvent screening (e.g., switching from DCM to acetonitrile) reduces competing side reactions, improving yields to >80% .

What computational tools predict metabolic liabilities of this compound?

Advanced ADME Modeling
Derek Nexus identifies potential cytochrome P450 interactions, while MetaSite predicts glucuronidation sites at the pyrrolidine nitrogen. For example, glutathione adduct formation at the acetyl carbonyl is a known liability, mitigated by introducing electron-withdrawing groups (e.g., trifluoromethyl) .

How are crystallographic data utilized to validate docking poses in target binding studies?

Advanced Structural Biology
Co-crystallization with human ATX (PDB: 7XYZ) confirms hydrogen bonding between the carboxamide and Tyr160, as well as hydrophobic packing with Trp275. Docking simulations (AutoDock Vina) refined with MM-GBSA scoring align with experimental ΔG values (±1 kcal/mol), resolving false positives from virtual screens .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.